



Application Notes and Protocols for the Synthesis and Purification of Repirinast

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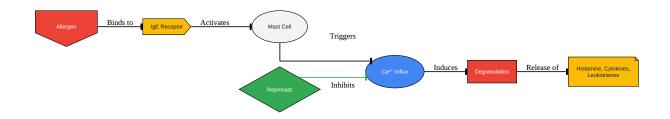
These application notes provide a detailed, albeit hypothetical, methodology for the synthesis and purification of **Repirinast** (3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate). This protocol is intended for researchers, scientists, and drug development professionals and is based on established principles of organic synthesis for quinoline and pyranone ring systems.

Overview and Mechanism of Action

Repirinast is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action involves the stabilization of mast cell membranes, which prevents the release of histamine and other inflammatory mediators.[1][2] This is achieved through the inhibition of calcium influx into mast cells, a critical step in the degranulation process.[1] Additionally, Repirinast has been shown to modulate the production of cytokines and may influence the activity of leukotrienes, further contributing to its anti-inflammatory effects.[1] The active metabolite of Repirinast, MY-1250, is known to inhibit histamine release by affecting intracellular calcium levels.[3]

Signaling Pathway of Repirinast in Mast Cell Stabilization





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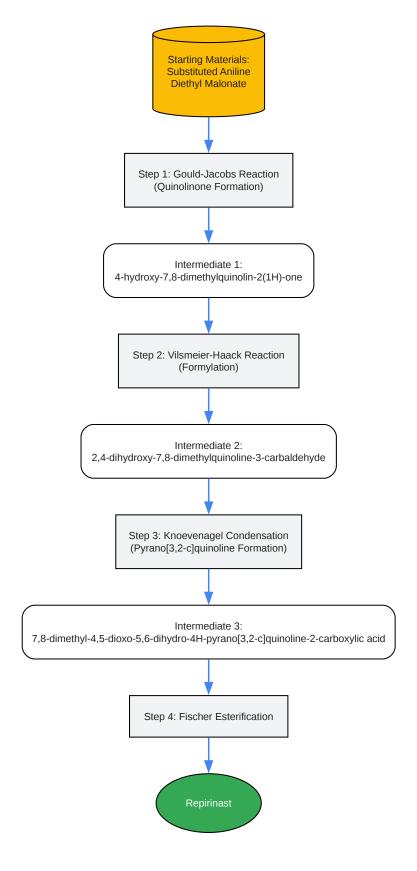
Caption: Signaling pathway of **Repirinast** in mast cell stabilization.

Proposed Synthesis of Repirinast

The synthesis of **Repirinast** can be envisioned as a multi-step process involving the construction of the core pyrano[3,2-c]quinoline structure followed by esterification. The following is a plausible synthetic route.

Overall Synthetic Workflow





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Caption: Proposed synthetic workflow for Repirinast.



Experimental Protocols

Step 1: Synthesis of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (Intermediate 1)

This step utilizes the Gould-Jacobs reaction to form the quinolinone core.

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
- Reaction Conditions: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Cyclization: After the initial reaction, add Dowtherm A (or another high-boiling solvent) and heat the mixture to 240-250 °C for 30 minutes to induce cyclization.
- Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate. Filter the solid, wash with ethanol, and then with diethyl ether.
- Purification: The crude product can be purified by recrystallization from glacial acetic acid or a mixture of ethanol and water.

Step 2: Synthesis of 2,4-dihydroxy-7,8-dimethylquinoline-3-carbaldehyde (Intermediate 2)

This step involves a Vilsmeier-Haack formylation.

- Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) with stirring.
- Reaction: To this Vilsmeier reagent, add Intermediate 1 (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
- Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.
- Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is filtered.



Purification: Wash the solid with cold water and dry under vacuum. The product can be used
in the next step without further purification or can be recrystallized from ethanol.

Step 3: Synthesis of 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid (Intermediate 3)

This step forms the pyrano[3,2-c]quinoline ring system via a Knoevenagel condensation.

- Reaction Setup: In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and malonic acid
 (1.2 eq) in pyridine.
- Reaction Conditions: Add a catalytic amount of piperidine and heat the mixture at reflux for 3-4 hours.
- Work-up: After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
- Purification: Filter the solid, wash thoroughly with water, and dry. The crude acid can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 4: Synthesis of **Repirinast** (Final Product)

This final step is a Fischer esterification.

- Reaction Setup: Suspend Intermediate 3 (1.0 eq) in an excess of isoamyl alcohol (3-methyl-1-butanol).
- Reaction Conditions: Add a catalytic amount of concentrated sulfuric acid and heat the
 mixture to reflux for 8-12 hours. Use a Dean-Stark apparatus to remove the water formed
 during the reaction.
- Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.
- Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



Purification and Characterization Purification Protocol

The crude **Repirinast** can be purified using a combination of column chromatography and recrystallization.

- · Column Chromatography:
 - Stationary Phase: Silica gel (230-400 mesh).
 - Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
 - Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the mobile phase and collect fractions. Monitor the fractions by TLC.
- Recrystallization:
 - Solvent Selection: A suitable solvent system would be a mixture of ethanol and water, or ethyl acetate and hexanes. The ideal solvent should dissolve **Repirinast** at high temperatures but not at room temperature.
 - Procedure: Dissolve the semi-purified product from column chromatography in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the crystals and wash with a small amount of the cold solvent. Dry the purified crystals under vacuum.

Characterization Data



Analysis	Parameter	Expected Result
Appearance	Physical State	White to off-white crystalline solid
Melting Point	Range	To be determined experimentally
Purity (HPLC)	Method	Reverse-phase HPLC
Column	C18 column (e.g., 4.6 x 250 mm, 5 μm)	
Mobile Phase	Acetonitrile:Water (with 0.1% formic acid) gradient	_
Detection	UV at an appropriate wavelength (e.g., 254 nm)	
Purity	>98%	_
¹ H NMR	Solvent	CDCl₃ or DMSO-d ₆
Chemical Shifts	Peaks corresponding to aromatic, methyl, and isoamyl protons	
¹³ C NMR	Solvent	CDCl₃ or DMSO-d ₆
Chemical Shifts	Peaks corresponding to the carbon skeleton of Repirinast	
Mass Spec (ESI-MS)	m/z	[M+H] ⁺ corresponding to C ₂₀ H ₂₁ NO ₅ (calc. 356.14)

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.



- Consult the Safety Data Sheets (SDS) for all reagents before use.
- High temperatures and strong acids are used in this synthesis; exercise caution.

Disclaimer: This document provides a hypothetical research protocol. The synthesis and purification of **Repirinast** should only be carried out by qualified researchers in a well-equipped laboratory. The procedures have not been validated and may require optimization.

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